4,6-Methano-1H-benzimidazole(9CI)
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Overview
Description
4,6-Methano-1H-benzimidazole(9CI) is a heterocyclic aromatic organic compound with the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol . It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications. The compound is characterized by its fused benzene and imidazole rings, forming a stable bicyclic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Methano-1H-benzimidazole(9CI) typically involves the condensation of ortho-phenylenediamine with formic acid or its equivalents . The reaction can also be carried out using trimethyl orthoformate or other aldehydes under mild conditions. The process generally involves heating the reactants in a suitable solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 4,6-Methano-1H-benzimidazole(9CI) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Methano-1H-benzimidazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4,6-Methano-1H-benzimidazole(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-Methano-1H-benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the methano group.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
Pyrido[1,2-a]benzimidazoles: Compounds with an additional pyridine ring fused to the benzimidazole core.
Uniqueness
4,6-Methano-1H-benzimidazole(9CI) is unique due to the presence of the methano group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its therapeutic properties compared to other benzimidazole derivatives .
Properties
CAS No. |
210-48-0 |
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Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3,5-diazatricyclo[6.1.1.02,6]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-5-2-6(1)8-7(3-5)9-4-10-8/h1,3-4H,2H2,(H,9,10) |
InChI Key |
CKANYSIEAFEWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC1=C3C(=C2)NC=N3 |
Origin of Product |
United States |
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